molecular formula C7H7N3O3 B091997 2-Nitrobenzohydrazide CAS No. 606-26-8

2-Nitrobenzohydrazide

Cat. No.: B091997
CAS No.: 606-26-8
M. Wt: 181.15 g/mol
InChI Key: LYGGDXLOJMNFBV-UHFFFAOYSA-N
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Description

2-Nitrobenzohydrazide is an organic compound with the molecular formula C7H7N3O3. It is a derivative of benzohydrazide, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzohydrazide can be synthesized through the reaction of 2-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in ethanol, followed by crystallization to obtain the pure product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Scientific Research Applications

2-Nitrobenzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitrobenzohydrazide
  • 4-Nitrobenzohydrazide
  • 2-Chloro-4-nitrobenzohydrazide

Comparison: 2-Nitrobenzohydrazide is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and biological properties due to the electronic effects of the nitro group at the ortho position .

Properties

IUPAC Name

2-nitrobenzohydrazide
Source PubChem
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGGDXLOJMNFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30209403
Record name o-Nitrobenzohydrazide
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Molecular Weight

181.15 g/mol
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CAS No.

606-26-8
Record name 2-Nitrobenzohydrazide
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Record name 2-Nitrobenzohydrazide
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Q & A

Q1: What is the structural characterization of 2-Nitrobenzohydrazide?

A1: this compound (C7H7N3O3) possesses a molecular weight of 181.15 g/mol. While specific spectroscopic data varies across studies and derivatives, common characterization techniques include Infrared (IR) spectroscopy and single-crystal X-ray diffraction, revealing structural insights such as bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , , ]

Q2: How does this compound contribute to the formation of Schiff bases?

A2: this compound serves as a key reactant in Schiff base synthesis, reacting with various aldehydes. This reaction typically occurs in a solvent like methanol, forming a characteristic C=N bond in the resulting Schiff base compound. [, , ]

Q3: Can you provide examples of this compound derivatives and their crystal structures?

A3: Several research articles highlight the synthesis and structural analysis of this compound derivatives. For instance:

    Q4: What intermolecular interactions are commonly observed in crystal structures of this compound derivatives?

    A4: Hydrogen bonding is a prominent feature in the crystal structures of this compound derivatives. These interactions often involve the hydrazide group (N-H) as a donor and oxygen atoms (O) from nitro, methoxy, or hydroxyl groups as acceptors. The resulting hydrogen bond networks contribute to the overall stability and packing arrangements within the crystal lattice. [, , , , , ]

    Q5: What is the significance of planarity in benzohydrazide derivatives for potential tuberculostatic activity?

    A5: Research suggests a correlation between molecular planarity and tuberculostatic activity in benzohydrazide derivatives. Compounds capable of adopting a planar conformation, facilitated by intramolecular interactions and the absence of bulky substituents, tend to exhibit higher activity against Mycobacterium tuberculosis. Conversely, significant distortions from planarity can diminish their effectiveness. []

    Q6: Have any this compound derivatives shown promising biological activity?

    A6: While this compound itself may not be the primary focus of biological activity studies, its derivatives have demonstrated potential in various areas:

      Q7: How does the structure of the aldehyde influence the biological activity of this compound-derived Schiff bases?

      A7: Modifying the aldehyde used in Schiff base synthesis directly impacts the resulting compound's structure and, consequently, its biological activity. For instance, incorporating specific functional groups like halogens (e.g., bromine, iodine), hydroxyl, or methoxy groups can influence the molecule's polarity, conformation, and ability to interact with biological targets, ultimately affecting its potency and selectivity. [, ]

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